molecular formula C20H27N5O3S B2805632 5-{[2-(Dimethylamino)ethyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile CAS No. 941000-42-6

5-{[2-(Dimethylamino)ethyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

Katalognummer: B2805632
CAS-Nummer: 941000-42-6
Molekulargewicht: 417.53
InChI-Schlüssel: RHQBTTTVPHZNCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-{[2-(Dimethylamino)ethyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a heterocyclic oxazole derivative with a carbonitrile group at the 4-position. Key structural features include:

  • A 1,3-oxazole core, which is a five-membered aromatic ring containing one oxygen and one nitrogen atom.
  • A 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl substituent at the 2-position, introducing a sulfonamide-linked 4-methylpiperidine moiety. This group may enhance binding to hydrophobic pockets in biological targets.
  • A carbonitrile group at the 4-position, often associated with hydrogen bonding and metabolic stability.

Eigenschaften

IUPAC Name

5-[2-(dimethylamino)ethylamino]-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-15-8-11-25(12-9-15)29(26,27)17-6-4-16(5-7-17)19-23-18(14-21)20(28-19)22-10-13-24(2)3/h4-7,15,22H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQBTTTVPHZNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCN(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Similarity and Computational Metrics

Structural analogs were identified using Tanimoto and Dice similarity coefficients (threshold ≥0.5), which quantify molecular fingerprint overlap . Key analogs include:

Compound Name/Structure Molecular Formula Molecular Weight (g/mol) Key Structural Differences vs. Target Compound Potential Bioactivity References
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(2-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile C₂₂H₂₃N₃O₅ 409.44 Methoxy-substituted phenyl groups instead of sulfonamide-piperidine HDAC inhibition (70% similarity to SAHA)
2-{[3-(4-Acetyl-1,4-diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]-5-pyrimidinecarbonitrile C₂₃H₂₆N₈O 454.51 Pyrimidine core, thiazole substituent, acetyl-diazepane Kinase inhibition (e.g., EGFR or JAK2)
5-Amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile C₂₀H₁₅N₅O₂S 389.43 Pyrazole core, oxadiazole-thioether substituent Antibacterial/antifungal activity (58% yield in synthesis)
Target Compound C₂₂H₂₇N₅O₃S 449.55 Reference compound Hypothetical kinase or epigenetic target engagement

Functional and Bioactivity Comparisons

  • Bioactivity Clustering : Hierarchical clustering based on bioactivity profiles (e.g., NCI-60 screening) reveals that oxazole derivatives cluster with HDAC or kinase inhibitors, depending on substituents . The target compound’s sulfonamide-piperidine group may confer selectivity for kinases like PI3K or mTOR, whereas methoxy-substituted analogs (e.g., ) align with HDAC inhibitors.
  • Docking Affinity Variability: Minor structural changes, such as replacing the sulfonamide with a methoxy group, can drastically alter binding affinities. For example, the acetyl-diazepane analog shows stronger interactions with flexible binding pockets due to its larger heterocyclic system .

Key Observations

  • Activity Cliffs : Despite high structural similarity (Tanimoto >0.7), some analogs exhibit divergent bioactivities. For instance, the pyrimidinecarbonitrile analog shows stronger kinase inhibition than oxazole derivatives, highlighting the role of core heterocycle choice .
  • Sulfonamide vs. Ether Linkers : Sulfonamide-linked piperidine (target compound) improves target residence time compared to ether-linked substituents (e.g., ), as sulfonamides often form stronger hydrogen bonds .

Q & A

Q. What are the critical synthetic routes and reaction conditions for preparing this compound with high purity?

The synthesis involves multi-step reactions, including oxazole ring formation, sulfonylation, and amine coupling. Key steps include:

  • Sulfonylation : Reacting 4-methylpiperidine with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonyl intermediate .
  • Oxazole core assembly : Cyclization using reagents like ammonium acetate and acetic acid at reflux temperatures (~120°C) to form the oxazole ring .
  • Amine coupling : Introducing the dimethylaminoethylamine group via nucleophilic substitution or coupling agents (e.g., EDCI/HOBt) in DMF at room temperature .

Q. Critical considerations :

  • Solvent choice : Polar aprotic solvents (DMF, THF) enhance solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are essential for removing unreacted intermediates .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the connectivity of the oxazole ring, sulfonyl group, and amine substituents. Aromatic protons typically appear at δ 7.2–8.1 ppm, while dimethylamino groups resonate at δ 2.1–2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., m/z calculated for C₂₃H₂₉N₅O₃S: 479.2) .
  • Infrared Spectroscopy (IR) : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~2200 cm⁻¹ (C≡N stretch) validate functional groups .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of derivatives of this compound?

Methodological approach :

  • Substituent variation : Synthesize analogs with modified piperidinyl, sulfonyl, or dimethylamino groups to assess impact on bioactivity. For example, replacing 4-methylpiperidine with morpholine alters steric and electronic properties .
  • Computational modeling :
    • Molecular docking : Predict binding affinity to targets like acetylcholinesterase (AChE) using software such as AutoDock Vina. The sulfonyl group may interact with hydrophobic pockets in enzyme active sites .
    • QSAR studies : Correlate substituent properties (e.g., logP, polar surface area) with activity data to identify key pharmacophores .

Case study : Oxazole derivatives with bulkier substituents showed reduced AChE inhibition due to steric hindrance, while electron-withdrawing groups enhanced activity .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

Common causes of variability include:

  • Assay conditions : Differences in pH, temperature, or solvent (e.g., DMSO concentration) can alter compound solubility and stability. Standardize protocols using controls like donepezil for AChE inhibition assays .
  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., incomplete sulfonylation intermediates) that may interfere with bioactivity .
  • Dose-response validation : Replicate experiments across multiple cell lines or enzyme batches to confirm IC₅₀ values .

Q. How can computational methods guide target identification for this compound?

  • Pharmacophore mapping : Tools like Schrödinger’s Phase identify potential targets by matching the compound’s functional groups (e.g., sulfonyl as a hydrogen bond acceptor) with known binding sites .
  • Pathway analysis : Use KEGG or Reactome databases to link predicted targets (e.g., kinases, GPCRs) to disease pathways (e.g., cancer, neurodegeneration) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.